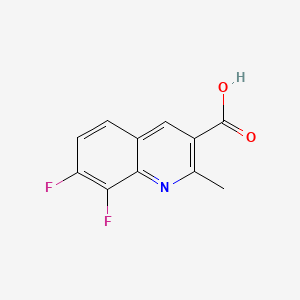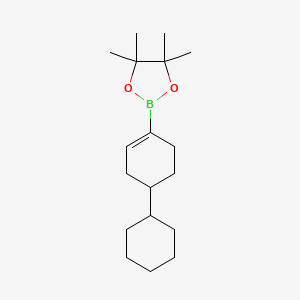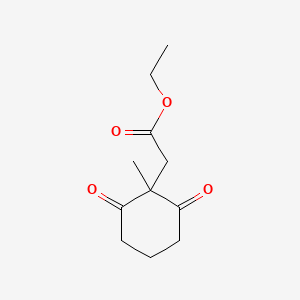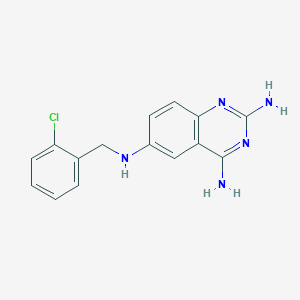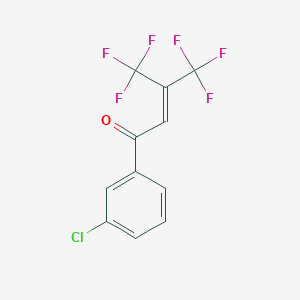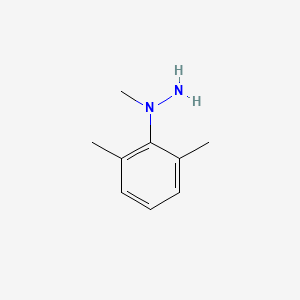
dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate is a heterocyclic compound belonging to the chromene family. . This particular compound features a chromene core with dimethyl ester groups, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylic acid with methanol in the presence of a catalyst can yield the dimethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-chromene derivatives: These compounds share a similar core structure but differ in their substituents.
4H-chromene derivatives: These are structurally related but have different hydrogenation states.
Coumarins: These compounds are also related to chromenes and exhibit similar biological activities.
Uniqueness
Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate is unique due to its specific ester groups and methyl substitution, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
74938-54-8 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-8-7-10(13(15)17-2)11(14(16)18-3)9-5-4-6-19-12(8)9/h9H,4-7H2,1-3H3 |
Clave InChI |
IHVMBBLYIKLUFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(CCCO2)C(=C(C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


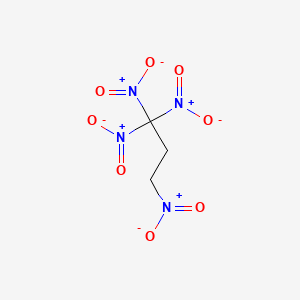
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)

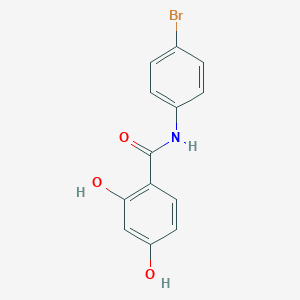
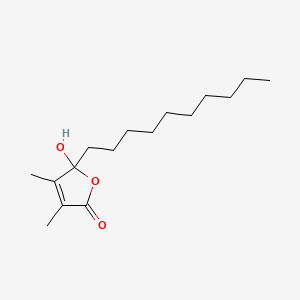
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
